

Di-2-thienylglycolic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Di-2-thienylglycolic acid*

Cat. No.: *B043172*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-2-thienylglycolic acid, systematically known as 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid, is a pivotal chemical intermediate in the synthesis of various pharmaceuticals. Its unique molecular architecture, featuring a central glycolic acid core flanked by two thiophene rings, imparts specific chemical reactivity that is leveraged in the development of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the structure, physicochemical properties, and a representative synthetic protocol related to **di-2-thienylglycolic acid**, with a focus on its role in the production of Tiotropium bromide.

Chemical Structure and IUPAC Name

The chemical structure of **di-2-thienylglycolic acid** consists of a carboxylic acid with a hydroxyl group and two 2-thienyl groups attached to the alpha-carbon.

IUPAC Name: 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid^{[1][2]}

Synonyms: Dithienylglycolic acid, Tiotropium Impurity A^{[2][3]}

Chemical Structure:

Physicochemical Properties

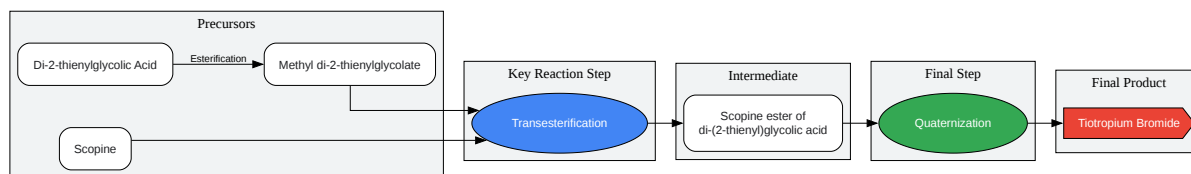
A summary of the key physicochemical properties of **di-2-thienylglycolic acid** is presented in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |
|---------------------------|--|--------|
| Molecular Formula | C ₁₀ H ₈ O ₃ S ₂ | [1][2] |
| Molecular Weight | 240.3 g/mol | [1][2] |
| CAS Number | 4746-63-8 | [2][4] |
| Melting Point | 93 °C | [3] |
| Boiling Point (Predicted) | 436.5 ± 40.0 °C | [3] |
| Density (Predicted) | 1.527 ± 0.06 g/cm ³ | [3] |
| pKa (Predicted) | 2.79 ± 0.25 | [3] |
| XLogP3 | 1.7 | [1] |
| Physical State | Solid | [2] |
| Solubility | DMSO (Sparingly), Methanol (Slightly, Sonicated) | [3] |

Role in Pharmaceutical Synthesis: The Tiotropium Bromide Pathway

Di-2-thienylglycolic acid is a critical precursor in the synthesis of Tiotropium bromide, a long-acting anticholinergic bronchodilator used in the management of chronic obstructive pulmonary disease (COPD). The synthesis involves the esterification of **di-2-thienylglycolic acid** (or its methyl ester) with scopolamine, followed by quaternization.

The following diagram illustrates the logical workflow for the synthesis of Tiotropium Bromide, highlighting the central role of **di-2-thienylglycolic acid** derivatives.



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Synthesis of Tiotropium Bromide Workflow

Experimental Protocols

The following is a representative experimental protocol for a key step in the synthesis of Tiotropium bromide, derived from patent literature describing the transesterification of methyl di(2-thienyl)glycolate with scopine.

Objective: To synthesize the scopine ester of di-(2-thienyl)glycolic acid.

Materials:

- Methyl di(2-thienyl)glycolate
- Scopine
- Sterically hindered base (e.g., sodium tert-butoxide, potassium tert-pentoxide)
- Inert solvent (e.g., toluene, xylene)
- Hydrochloric acid (for workup)
- Dichloromethane (for extraction)
- Acetonitrile (for crystallization)

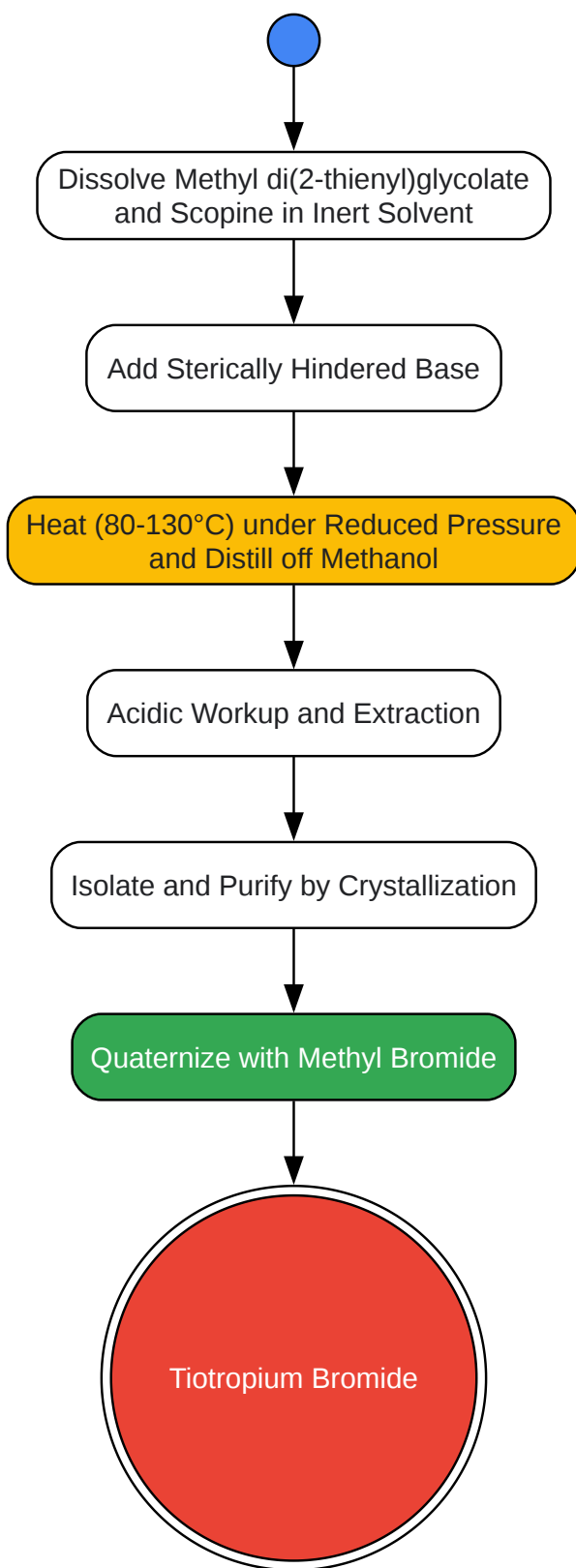
Procedure:

- **Reaction Setup:** In a reaction vessel equipped with a distillation apparatus, dissolve methyl di(2-thienyl)glycolate and scopine in an inert solvent.
- **Addition of Base:** Add a substoichiometric amount of a sterically hindered base to the reaction mixture.
- **Transesterification:** Heat the reaction mixture to a temperature between 80°C and 130°C under reduced pressure (30-50 kPa).^[5] Continuously remove the liberated methanol via distillation to drive the reaction to completion. The reaction is typically monitored for 3-6 hours.
- **Workup:** After completion, cool the reaction mixture and dilute it with an extraction solvent. Acidify the mixture with a cooled aqueous solution of an inorganic acid, such as hydrochloric acid.
- **Extraction:** Separate the aqueous phase and subsequently basify it to generate the free base of the scopine ester. Extract the product into an organic solvent like dichloromethane.
- **Isolation and Purification:** Concentrate the organic extracts. The crude product can then be purified by crystallization from a suitable solvent, such as acetonitrile, at a reduced temperature (-5°C to -50°C) to yield the scopine ester of di-(2-thienyl)glycolic acid with a purity of 98.5% to 99.5%.

Quaternization to Tiotropium Bromide:

The resulting scopine ester is then subjected to quaternization with methyl bromide in a suitable solvent, such as acetonitrile, at room temperature to yield the final product, Tiotropium bromide.

The logical relationship for the synthesis protocol is depicted in the following diagram:



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Experimental Workflow for Tiotropium Bromide Synthesis

Conclusion

Di-2-thienylglycolic acid is a compound of significant interest in medicinal chemistry and pharmaceutical development. Its well-defined structure and reactive functional groups make it an ideal building block for complex molecules like Tiotropium bromide. The information provided in this guide, including its physicochemical properties and a detailed synthetic protocol, serves as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutics.

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